Yatein: A Technical Guide to Its Chemical Structure, Properties, and Pharmacological Significance
Yatein: A Technical Guide to Its Chemical Structure, Properties, and Pharmacological Significance
This guide provides an in-depth technical overview of Yatein, a dibenzyl-γ-butyrolactone lignan of significant interest to the scientific and drug development communities. We will delve into the precise chemical nature of this molecule, the methodologies for its characterization, and the molecular mechanisms that underpin its potent biological activities. This document is intended for researchers, chemists, and pharmacologists seeking a comprehensive understanding of Yatein's properties and its potential in therapeutic development.
Chemical Identity and Physicochemical Properties
Yatein is a naturally occurring lignan first isolated from species such as Libocedrus yateensis and Austrocedrus chilensis.[1] It is recognized not only for its intrinsic bioactivity but also as a key biosynthetic precursor to the potent anti-cancer agent, podophyllotoxin.[2][3] A precise understanding of its chemical and physical properties is fundamental for any research or development application.
Key identifying information and physicochemical properties of Yatein are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-2(3H)-furanone | [2] |
| Molecular Formula | C22H24O7 | [2][4] |
| Molecular Weight | 400.4 g/mol | [2][4] |
| CAS Number | 40456-50-6 | [2] |
| Synonyms | (-)-Yatein, Deoxypodorhizone | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2][4] |
| SMILES | O=C(OC1)[C@H]1CC3=CC=C4C(OCO4)=C3 | [2] |
| InChI Key | GMLDZDDTZKXJLU-JKSUJKDBSA-N | [2] |
The Yatein Structure: Elucidation and Stereochemistry
The definitive structure of Yatein, including its specific stereochemistry, has been established through rigorous spectroscopic analysis. The process of structural elucidation for a natural product like Yatein is a systematic investigation that integrates data from multiple analytical techniques to build a complete molecular picture.
Core Structural Features
Yatein's structure is characterized by a central γ-butyrolactone ring substituted at the C3 and C4 positions. Attached to these positions are two distinct aromatic moieties: a 3,4,5-trimethoxyphenyl group and a 3,4-methylenedioxyphenyl (piperonyl) group, connected via methylene bridges.
Methodologies for Structural Confirmation
While the specific historical data for Yatein's initial elucidation may vary, the modern, gold-standard approach to confirm such a structure relies on a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
Expertise in Practice: The choice of these methods is causal. High-resolution mass spectrometry (HRMS) is first used to determine the exact mass and, consequently, the molecular formula (C22H24O7). This provides the elemental "parts list." Subsequently, a suite of NMR experiments is used to assemble these parts into the final structure.
A typical workflow is as follows:
-
1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number and types of protons (aromatic, methylene, methoxy), while the ¹³C NMR spectrum indicates the number of unique carbon environments.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons.
-
2D NMR - COSY (Correlation Spectroscopy): COSY identifies protons that are coupled to each other (typically on adjacent carbons), revealing the spin systems and allowing for the tracing of carbon-carbon bonds within fragments, like the butyrolactone ring.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. For Yatein, HMBC would be critical for connecting the benzyl methylene protons to both the butyrolactone ring and their respective aromatic rings, thus establishing the overall skeleton.
-
Stereochemistry Determination: The relative stereochemistry at the C3 and C4 positions is determined using Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY). An NOE between the protons at C3 and C4 would indicate they are on the same face of the lactone ring (a cis relationship). The lack of such a correlation, combined with coupling constant analysis, confirms the trans configuration, as seen in Yatein's (3R,4R) structure.
Pharmacological Relevance and Mechanism of Action
Yatein's significance in drug development is twofold: it serves as a crucial intermediate in the biosynthesis of podophyllotoxin and its derivatives (e.g., the chemotherapy drug Etoposide), and it possesses its own potent anticancer properties.[1][2]
Role as a Podophyllotoxin Precursor
Podophyllotoxin is a powerful antimitotic agent that functions by inhibiting tubulin polymerization.[4] Yatein is a direct biosynthetic precursor, undergoing cyclization and further modification to form the more rigid aryltetralin lignan structure of podophyllotoxin.[2] This relationship makes the synthesis and isolation of Yatein a key area of research for producing semi-synthetic chemotherapeutic agents.
Intrinsic Anticancer Activity of Yatein
Recent studies have demonstrated that Yatein is not merely a precursor but a potent bioactive molecule in its own right. Its mechanism of action is distinct from podophyllotoxin, primarily targeting DNA replication and integrity rather than microtubule dynamics.
The primary mechanism involves the inhibition of DNA Topoisomerase IIα (TOP2A) .[1][7] TOP2A is a critical enzyme that resolves DNA topological stress during replication and transcription. Yatein acts by stabilizing the TOP2A-DNA cleavage complex.
Causality of Action: By locking the enzyme onto the DNA after it has made a double-strand break, Yatein prevents the re-ligation of the DNA strands. This leads to an accumulation of permanent DNA double-strand breaks, which triggers a cellular DNA damage response. This response ultimately culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[7][8]
Experimental Protocols
The following sections provide standardized, field-proven methodologies for the isolation and characterization of Yatein from a plant matrix. These protocols are designed to be self-validating, ensuring reproducibility and integrity of results.
Protocol: Extraction and Isolation of Yatein
This protocol describes a general procedure for the extraction and purification of lignans like Yatein from dried plant material.
Rationale: The solvent choice (aqueous methanol) is based on the polarity of lignans, which are moderately polar. The use of a water/methanol mixture enhances penetration into the plant matrix and efficiently extracts both aglycones and simple glycosides.[9][10] The subsequent liquid-liquid partitioning and chromatographic steps are designed to systematically remove impurities and isolate the target compound.
Methodology:
-
Preparation of Plant Material:
-
Obtain authenticated, dried, and powdered plant material (e.g., leaves or rhizomes).
-
Record the starting weight of the material.
-
-
Solvent Extraction:
-
Macerate the powdered material in 80% aqueous methanol (MeOH/H₂O, 80:20 v/v) at a 1:10 solid-to-liquid ratio (w/v).
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture through cheesecloth and then vacuum filter through Whatman No. 1 paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a crude aqueous extract.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the crude extract in distilled water and transfer to a separatory funnel.
-
Perform sequential partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar lipids and chlorophylls. Discard the hexane fraction.
-
Next, partition the aqueous layer against ethyl acetate (EtOAc). Yatein will partition into the EtOAc layer. Repeat this partitioning three times.
-
Combine the EtOAc fractions and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the enriched lignan fraction.
-
-
Chromatographic Purification:
-
Subject the enriched EtOAc fraction to column chromatography over silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 100% EtOAc).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing under UV light (254 nm).
-
Combine fractions containing the spot corresponding to a Yatein standard.
-
Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an isocratic or gradient mobile phase of acetonitrile and water.[3]
-
-
Verification:
-
Confirm the purity of the isolated compound (>98%) by analytical HPLC.
-
Verify the identity using HRMS and NMR spectroscopy as described in Section 2.2.
-
Protocol: Analytical Characterization by HPLC-MS
Rationale: This protocol provides a robust method for the quantification and confirmation of Yatein in a complex mixture or as a purified compound. The reverse-phase C18 column is standard for separating moderately polar compounds, and mass spectrometry provides highly sensitive and specific detection.
Methodology:
-
Instrumentation:
-
HPLC system equipped with a photodiode array (PDA) detector.
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detector Settings:
-
PDA Detector: Scan from 200-400 nm, monitor specifically at ~280 nm.
-
MS Detector (Positive ESI mode):
-
Scan Range (m/z): 100-1000.
-
Look for the protonated molecule [M+H]⁺ at m/z 401.159.
-
Perform MS/MS fragmentation on the parent ion to confirm identity against a known standard.
-
-
Conclusion
Yatein is a molecule of considerable scientific value, possessing a well-defined chemical structure and stereochemistry that give rise to its significant biological activities. As a precursor to podophyllotoxin and a TOP2A inhibitor in its own right, it represents a dual-interest target for drug discovery and development. The methodologies outlined in this guide provide a robust framework for the reliable isolation, characterization, and investigation of this promising natural product. Continued research into Yatein and its analogs is warranted to fully exploit its therapeutic potential.
References
-
Harmatha, J., & Sláma, K. (1982). The structure of yatein. Determination of the positions, and configurations of benzyl groups in lignans of the 2,3-dibenzylbutyrolactone type. Collection of Czechoslovak Chemical Communications, 47(2), 644-663. Available from: [Link]
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Salehi, B., et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 27(17), 5733. Available from: [Link]
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Lin, H.-C., et al. (2019). Molecular Mechanisms Underlying Yatein-Induced Cell-Cycle Arrest and Microtubule Destabilization in Human Lung Adenocarcinoma Cells. International Journal of Molecular Sciences, 20(18), 4568. Available from: [Link]
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Ghareb, M., & El-Kersh, D. (2022). Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources. Natural Product Sciences, 28(4), 195-214. Available from: [Link]
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Farkya, S., et al. (2021). Podophyllotoxin: History, Recent Advances and Future Prospects. Molecules, 26(8), 2299. Available from: [Link]
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Liu, Y.-Y., et al. (2025). Yatein-induced DNA damage of breast cancer cells by interfering with DNA topoisomerase IIα. Journal of Asian Natural Products Research, 1-12. Available from: [Link]
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Ali, A., et al. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Metabolites, 8(1), 13. Available from: [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Available from: [Link]
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IGNOU. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. Retrieved February 22, 2026, from [Link]
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